[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Description
[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple acetyl and acetamido groups, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C16H23NO10 |
|---|---|
Molecular Weight |
389.35 g/mol |
IUPAC Name |
[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12?,13?,14-,15-,16+/m1/s1 |
InChI Key |
OVPIZHVSWNOZMN-PEHJNBARSA-N |
Isomeric SMILES |
CC(=O)NC1[C@H]([C@@H](C(O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The process begins with the selection of a suitable starting material, such as a glucopyranoside derivative. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thiol derivatives.
Scientific Research Applications
[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of [(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s acetyl groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate can be compared with other acetylated glucopyranoside derivatives:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: Similar in structure but contains a chloride group instead of a methyl acetate group.
Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Contains an octyl group, making it more hydrophobic and altering its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of [(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate, making it a valuable compound in various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
